molecular formula C12H12N2O3 B1309819 [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid CAS No. 957490-48-1

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid

Cat. No. B1309819
M. Wt: 232.23 g/mol
InChI Key: CXJNSEPTHUTCMS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid” are not fully detailed in the available sources. The molecular formula is C12H12N2O3 and the molecular weight is 232.24 . For more specific properties such as melting point, boiling point, and solubility, it would be best to refer to a specialized chemical database.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Antimicrobial Activity : A series of derivatives was synthesized, showcasing good antimicrobial activity, with compounds containing the methoxy group demonstrating particularly high activity (Kumar et al., 2012).
  • Structural Analysis : The structure of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid derivatives was confirmed through analytical and spectral data, highlighting the significance of their molecular arrangement for biological activity (Baumer et al., 2004).

Antimicrobial and Antiviral Activities

  • In Vitro Antiviral Activity : Certain phenoxy acetic acid derived pyrazolines, synthesized through specific reactions, were tested for in vitro cytotoxicity and antiviral activity, although none showed specific antiviral activity at significant levels (Yar et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Pyrazoline derivatives have been studied for their potential in enhancing the corrosion resistance of mild steel in hydrochloric acid, showing high inhibition efficiency through physical and chemical adsorption on the metal surface. The adsorption follows Langmuir's adsorption model, suggesting a strong interaction between the inhibitor and the metal surface (Lgaz et al., 2020).

Miscellaneous Applications

  • Antioxidant Activity : Some synthesized pyrazoline analogues showed significant antioxidant activity, providing a foundation for further exploration in pharmacological contexts (Jasril et al., 2019).
  • Anticancer and Antifungal Activities : Novel pyrazoline derivatives were synthesized and evaluated for their anticancer and antifungal activities, suggesting potential as lead compounds for the development of new therapeutic agents (Havrylyuk et al., 2013).

properties

IUPAC Name

2-[3-(3-methoxyphenyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJNSEPTHUTCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid

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